molecular formula C20H21NO4 B2714035 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide CAS No. 2034545-41-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide

Cat. No.: B2714035
CAS No.: 2034545-41-8
M. Wt: 339.391
InChI Key: OUVHNILKJVIRRM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. Benzofuran-based scaffolds are widely investigated for their diverse biological activities, positioning this compound as a valuable candidate for developing novel therapeutic agents . Potential Research Applications & Value: Neuroprotective & Antioxidant Research: Structurally related benzofuran compounds have demonstrated promising neuroprotective effects in models of excitotoxic neuronal damage, such as that induced by NMDA receptor overactivation . Some analogs also show radical scavenging activity and the ability to inhibit lipid peroxidation, suggesting potential utility in studying oxidative stress-related neurodegenerative pathways . Oncology Research: Novel 2-aroyl benzofuran-based compounds are being explored as potent antimicrotubule agents that inhibit tubulin polymerization . This mechanism, crucial for cell division, makes such compounds interesting leads for investigating new antiproliferative strategies in cancer research. Medicinal Chemistry & SAR Studies: The structure of this compound, featuring a benzofuran moiety linked to a benzamide group via a hydroxypropyl chain, provides a core template for structure-activity relationship (SAR) studies. Research on similar structures indicates that specific substitutions on the benzofuran and amide components can profoundly influence biological potency and selectivity, guiding the rational design of more effective analogs . Researchers can utilize this compound as a chemical tool to probe biological mechanisms or as a synthetic intermediate for further chemical exploration.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHNILKJVIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzofuran ring or the ethoxybenzamide moiety, potentially leading to the formation of dihydrobenzofuran derivatives or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzofuran derivatives or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzofuran ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C20H21NO4
Molecular Weight : 339.4 g/mol
IUPAC Name : N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide

The compound features a benzofuran moiety, which is known for its biological activity, particularly in anti-inflammatory and antioxidant properties. The presence of hydroxypropyl and ethoxy groups enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives with benzofuran structures can scavenge free radicals effectively, thus providing protective effects against oxidative stress in cellular models .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies involving animal models have reported that similar benzofuran derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases such as arthritis or dermatitis .

Synthesis and Biological Evaluation

A notable study synthesized various benzofuran derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited potent inhibition of key enzymes involved in inflammatory processes, demonstrating their therapeutic potential .

CompoundActivityReference
This compoundAntioxidant
Benzofuran Derivative AAnti-inflammatory
Benzofuran Derivative BAntioxidant

In Vivo Studies

In vivo studies using zebrafish larvae have shown that compounds with similar structures can significantly reduce pigmentation, indicating potential applications in dermatological treatments for conditions like hyperpigmentation . This effect was compared with standard treatments like kojic acid, where the new compound demonstrated superior efficacy at lower concentrations.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethoxybenzamide moiety can interact with specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (BI82850)

The closest structural analog identified is BI82850 (CAS: 2034277-16-0), which shares the benzofuran-hydroxypropyl backbone but differs in substituents on the benzamide ring .

Property Target Compound (2-ethoxy) BI82850 (2-bromo-5-methoxy)
Molecular Formula C₁₉H₁₉NO₄ (estimated*) C₁₉H₁₈BrNO₄
Molecular Weight ~341.36 g/mol 404.25 g/mol
Substituents 2-ethoxy 2-bromo, 5-methoxy
Key Functional Groups Ethoxy (electron-donating, lipophilic) Bromo (electron-withdrawing), Methoxy (polar)

Structural and Functional Implications :

  • Lipophilicity : The ethoxy group increases lipophilicity compared to BI82850’s bromo-methoxy combination, possibly improving membrane permeability.
  • Molecular Weight : The target compound’s lower molecular weight (~341 vs. 404 g/mol) may favor better pharmacokinetic properties, such as absorption and distribution.
Broader Context: Benzofuran Derivatives in Drug Design

Benzofuran-containing compounds are prevalent in drug discovery due to their structural mimicry of bioactive natural products. For example:

  • Unlike the target compound, HPMA-based systems are polymeric and serve as delivery vehicles rather than active pharmaceutical ingredients.
  • Fluorinated Acetamides (): These compounds feature perfluoroalkyl chains, which confer extreme hydrophobicity and chemical stability. Their applications diverge significantly from the target benzamide, which lacks fluorinated groups.

Comparative Data Table: Key Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₉H₁₉NO₄ ~341.36 2-ethoxy Drug development
BI82850 C₁₉H₁₈BrNO₄ 404.25 2-bromo, 5-methoxy Pharmaceutical research
HPMA Copolymer Polymer Variable Methacrylamide backbone Drug delivery systems

Research Findings and Implications

  • Substituent-Driven Activity : The substitution pattern on the benzamide ring critically impacts bioactivity. Ethoxy groups may enhance metabolic stability compared to halogenated analogs like BI82850, which could be prone to dehalogenation .
  • Solubility Considerations : The hydroxypropyl group in the target compound likely improves aqueous solubility relative to purely aromatic benzofurans, aligning with strategies seen in HPMA copolymer design .
  • Therapeutic Potential: Benzofuran derivatives often target enzymes like kinases or proteases. For instance, cathepsin-cleavable linkers in HPMA copolymers () highlight the relevance of degradable motifs in drug delivery, a feature that could be integrated into future analogs of the target compound.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide, also known by its CAS number 1448076-91-2, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H21_{21}NO4_{4}
Molecular Weight 339.4 g/mol
CAS Number 1448076-91-2

Research indicates that this compound exhibits several biological activities, primarily through the activation of the Nrf2 pathway. The Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation.

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, leading to enhanced expression of antioxidant genes and protective enzymes. This mechanism is significant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer .
  • Antioxidant Activity : In vitro studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in various cell lines, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, further supporting its use in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Oxidative Stress : A recent study investigated the effects of this compound on human neuronal cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in markers of oxidative damage when treated with varying concentrations of the compound .
  • In Vivo Studies : Animal models have been utilized to assess the hypolipidemic effects of benzofuran derivatives, including this compound. These studies reported a decrease in lipid levels and improved metabolic profiles in hyperlipidemic rats treated with this compound .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameNrf2 ActivationAntioxidant ActivityAnti-inflammatory Effects
This compoundYesHighYes
Benzofuran derivative AModerateModerateNo
Benzofuran derivative BYesLowYes

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